VENTXP1
Description
Properties
sequence |
QGQHFLQKV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular Biology of Ventxp1: Expression, Regulation, and Transcriptional Landscape
Genomic Organization and Transcript Variants of VENTXP1
The this compound gene is situated on the forward strand of chromosome X, spanning coordinates 26,558,247 to 26,881,029 according to the GRCh38 assembly ensembl.org. It is classified as a processed pseudogene, meaning it is a non-functional copy of a protein-coding gene (HPX42B) that has lost its protein-coding ability due to mutations such as premature stop codons, deletions, and insertions genecards.org. Despite being a pseudogene, this compound functions as a long noncoding RNA ensembl.orgnih.govresearchgate.netnih.gov. The gene is known to produce two distinct transcript (splice) variants ensembl.org.
Transcriptional Regulation of this compound
The expression of this compound is intricately controlled by a combination of promoter region activity and epigenetic mechanisms.
Analysis of the this compound gene promoter region reveals several predicted transcription factor binding sites. Key transcription factors identified by QIAGEN include FOXI1, FOXJ2 (long isoform), FOXL1, FOXO4, HFH-3, Hlf, POU2F1, POU2F1a, POU3F2, and STAT5B genecards.org. Evidence of transcription factor binding at the this compound promoter is also available from ENCODE and CHEA datasets, indicating active transcriptional regulation maayanlab.cloud.
Epigenetic regulation is a crucial mechanism governing this compound expression, particularly its silencing in various cancer types genecards.orgnih.govresearchgate.netnih.gov. Hypermethylation of the this compound gene promoter has been identified as a primary cause of its reduced expression nih.govresearchgate.net. Bisulfite sequencing analyses have shown that over 70% of the promoter region of this compound exhibits hypermethylation in head and neck squamous cell carcinoma (HNSCC) cell lines, specifically CAL27 and HN4 nih.gov. Experimental validation further supports this, as treatment of these HNSCC cell lines with decitabine (B1684300) (5-aza-2), a DNA demethylation agent, induced this compound expression in a dose- and time-dependent manner nih.gov.
In addition to DNA methylation, histone modifications also play a role in modulating this compound expression. High histone modification abundance at the this compound gene has been documented in histone modification site profiles from both ENCODE and Roadmap Epigenomics datasets maayanlab.cloud.
Expression Profiles of this compound Across Biological Contexts
The expression patterns of this compound vary across different biological contexts, including developmental stages and disease states.
As a homeobox gene family member, this compound is implicated in early embryonic development genecards.orgmaayanlab.cloudcancer-pku.cn. It is specifically involved in the development of the nervous system, contributing to processes like axon guidance mapmygenome.in. Its expression is tightly regulated during embryonic development, particularly within the central nervous system mapmygenome.in.
Data from Bgee gene expression patterns indicate this compound expression in various cell types and tissues, including male germ line stem cells in the testis, primordial germ cells in the gonad, and tibialis anterior genecards.org. Notably, GTEx data show a significant overexpression of this compound in the testis (53.0-fold higher) genecards.org. The Allen Brain Atlas Prenatal Human Brain Tissue Gene Expression Profiles also provide insights into this compound expression in developing brain tissues maayanlab.cloud. Furthermore, this compound has been linked to several neurological disorders, underscoring its critical role in neuronal function mapmygenome.inresearchgate.net.
Table 1: this compound Expression in Normal Tissues (Selected Examples)
| Tissue/Cell Type | Expression Level/Observation | Source |
| Testis | Overexpressed (53.0x) | GTEx genecards.org |
| Male germ line stem cell | Expressed | Bgee genecards.org |
| Primordial germ cell | Expressed | Bgee genecards.org |
| Tibialis anterior | Expressed | Bgee genecards.org |
| Prenatal Human Brain Tissue | Expressed | Allen Brain Atlas maayanlab.cloud |
Further investigations in HNSCC cell lines (HN4, HN6, HN30, CAL27, and SCC9) demonstrated that this compound expression was decreased across all tested lines when compared to normal oral primary keratinocytes nih.gov. Functional studies have shown that overexpression of this compound in HNSCC cell lines, specifically HN4 and CAL27, significantly reduced their viability and proliferation, suggesting a tumor-suppressive role researchgate.net. This compound is believed to inhibit tumor growth by suppressing the miR-205-5p/ANKRD2-mediated NF-kB signaling pathway genecards.orgnih.govresearchgate.netnih.gov.
This compound expression has also been observed in melanoma cell lines and melanocytic cancers at the mRNA level genecards.orglncc.br. Spontaneous cellular immune responses against this compound have been detected in cancer patients, indicating its potential as a cancer/testis antigen lncc.br. Moreover, differential expression of this compound has been noted in seminoma and yolk sac tumors rsc.org. Its presence has also been reported in cases of Lymphoid Leukemias (TARGET-ALL-P2) and Plasma Cell Tumors (MMRF-COMMPASS) cancer.gov.
Table 2: Differential Expression of this compound in Cancer
| Cancer Type/Cell Line | Expression Profile | Functional Implication | Source |
| Head and Neck Squamous Cell Carcinoma (HNSCC) patient tissues | Significantly lower in carcinoma vs. normal | Correlates with poorer overall survival | genecards.orgnih.govnih.gov |
| HNSCC cell lines (HN4, CAL27, HN6, HN30, SCC9) | Decreased compared to normal oral primary keratinocytes | Overexpression reduces cell viability and proliferation; inhibits tumor growth via miR-205-5p/ANKRD2/NF-kB pathway | nih.govresearchgate.netresearchgate.net |
| Melanoma cell lines | Expressed | Cancer/Testis Antigen | genecards.orglncc.br |
| Melanocytic cancers | Expressed (mRNA level) | Cancer/Testis Antigen | lncc.br |
| Seminoma | Differential expression | - | rsc.org |
| Yolk sac tumor | Differential expression | - | rsc.org |
| Lymphoid Leukemias (TARGET-ALL-P2) | Affected cases (0.28%) | - | cancer.gov |
| Plasma Cell Tumors (MMRF-COMMPASS) | Affected cases (0.10%) | - | cancer.gov |
Functional Mechanisms of Ventxp1: Molecular and Cellular Modulations
Interaction with Proteins and Other Biomolecules
Beyond its RNA-mediated regulatory functions, VENTXP1 also influences cellular processes through its interactions with proteins and other biomolecules, either directly or indirectly.
LncRNAs are known to interact with proteins, forming ribonucleoprotein complexes that can influence protein function, stability, or localization. While direct binding of this compound to specific protein complexes is not explicitly detailed in all contexts, its functional impact suggests indirect associations with key protein pathways. For instance, this compound has been shown to downregulate the NF-κB pathway, partly through its influence on Akt phosphorylation, indicating an indirect regulatory role in protein signaling cascades. researchgate.netresearchgate.net Furthermore, ANKRD2, a gene whose expression is modulated by this compound, directly interacts with the p50 subunit, a component of the NF-κB pathway, to inhibit its activation. researchgate.netnih.gov This highlights a complex interplay where this compound indirectly affects protein complex activity through its RNA-mediated regulation of ANKRD2.
This compound's regulatory actions extend to influencing protein stability or localization, particularly concerning components of the NF-κB pathway and Akt phosphorylation. Under conditions of oxidative stress, this compound contributes to the downregulation of NF-κB by affecting Akt phosphorylation. researchgate.netresearchgate.net This suggests that this compound's presence or absence can modulate the phosphorylation status of Akt, a critical protein kinase involved in numerous cellular processes, including cell survival and proliferation. wikipedia.org
Moreover, ANKRD2, a protein whose expression is regulated by this compound, is itself a substrate of Akt2. mdpi.com In response to oxidative stress, ANKRD2 undergoes phosphorylation by Akt2 and subsequently translocates to the nucleus. mdpi.com This nuclear translocation of ANKRD2, influenced by Akt activity, plays a role in modulating the expression of proteins involved in cellular proliferation and differentiation by supporting the activity of transcription factors. mdpi.com ANKRD2 has also been observed in both the cytoplasm and nucleus, indicating its dynamic localization within the cell. nih.gov Furthermore, the depletion of ANKRD2 has been shown to impair p65 phosphorylation, a critical step for NF-κB activation, and can lead to reduced Akt activity, which in turn may impair Akt-mediated activation of proteins like Rad51, important for DNA repair. mdpi.com
Table 3: Influence on Protein Stability or Localization
| LncRNA/Protein | Affected Protein/Pathway | Mechanism of Influence | Outcome |
| This compound | NF-κB pathway | Downregulation via Akt phosphorylation | Inhibition of NF-κB activation |
| ANKRD2 | NF-κB p50 subunit | Direct interaction, inhibition of activation | Reduced NF-κB pathway activity |
| ANKRD2 | Akt2 | Phosphorylation by Akt2, nuclear translocation | Modulation of proliferation/differentiation |
Cellular Processes Regulated by this compound (In Vitro and Pre-clinical Models)
The molecular mechanisms orchestrated by this compound culminate in significant impacts on various cellular processes, as evidenced by in vitro and pre-clinical studies. A primary cellular process regulated by this compound is cell proliferation. In in vitro models, overexpression of this compound has been shown to significantly reduce the viability and proliferation of HNSCC cells, as well as inhibit their clonal formation. nih.govresearchgate.net These findings suggest a tumor-suppressive role for this compound.
Further supporting its anti-tumorigenic function, pre-clinical xenograft models have demonstrated that mice harboring this compound-overexpressing tumors exhibited decreased tumor volumes and weights. nih.gov This indicates that this compound effectively inhibits tumor growth in vivo. The overarching mechanism responsible for these cellular effects is the suppression of tumor proliferation via the this compound/miR-205-5p/ANKRD2/NF-κB signaling axis. genecards.orgnih.gov This integrated pathway highlights this compound's crucial role in regulating cellular growth and survival, particularly in the context of cancer.
Table 4: Cellular Processes Regulated by this compound
| Cellular Process | Model System | Observed Effect | Underlying Mechanism |
| Cell Proliferation | In vitro (HNSCC cell lines) | Reduced viability and proliferation, inhibited clonal formation | This compound/miR-205-5p/ANKRD2/NF-κB signaling |
| Tumor Growth | Pre-clinical (HNSCC xenograft models) | Decreased tumor volume and weight | This compound/miR-205-5p/ANKRD2/NF-κB signaling |
Regulation of Cell Proliferation and Viability
This compound plays a crucial role in regulating cell proliferation and viability, particularly in cancer contexts. Studies indicate that lncRNA this compound is often epigenetically silenced in various cancer types, and its reduced expression is correlated with poorer patient survival in head and neck squamous cell carcinoma (HNSCC) genecards.orgnih.gov.
The overexpression of this compound has been shown to significantly reduce the viability and proliferation of HNSCC cell lines, specifically HN4 and CAL27 cells. Conversely, the knockdown of this compound in normal oral primary keratinocytes resulted in enhanced viability and clonogenic survival researchgate.net. These findings suggest that this compound acts as a tumor suppressor by inhibiting cell proliferation.
Table 1: Impact of this compound Expression on Cell Proliferation and Viability in HNSCC Cells
| Cell Line (HNSCC) | This compound Expression Status | Effect on Cell Viability | Effect on Cell Proliferation | Effect on Clonogenic Survival | Reference |
| HN4, CAL27 | Overexpression | Significantly Reduced | Significantly Reduced | Significantly Decreased | researchgate.net |
| Normal Oral Primary Keratinocytes | Knockdown | Enhanced | Enhanced | Enhanced | researchgate.net |
Influence on Apoptosis and Programmed Cell Death
While direct and explicit mechanisms of this compound inducing apoptosis are not extensively detailed in the provided research findings, its role in suppressing tumor proliferation is intrinsically linked to the balance between cell survival and cell death pathways. Programmed cell death (PCD), including apoptosis, is a fundamental biological process critical for eliminating unwanted or damaged cells and preventing uncontrolled cell division, which can lead to tumor development genome.govmdpi.comwikipedia.org.
The regulation of miR-205-5p by this compound, which impacts HNSCC proliferation, is associated with biological processes encompassing both cell growth and cell death nih.gov. Therefore, this compound's anti-proliferative effects and its modulation of key signaling pathways (discussed in Section 3.3.5) contribute to an environment that discourages uncontrolled cellular expansion, thereby indirectly influencing the cellular machinery that governs cell viability and potentially promoting conditions conducive to programmed cell death in abnormal cells.
Role in Cellular Differentiation and Lineage Specification
This compound is identified as a VENT homeobox pseudogene 1 genecards.orgmapmygenome.innih.govwikigenes.org. Homeobox genes are a family of genes that encode for transcription factors, which play critical roles in the regulation of development and differentiation in multicellular organisms nih.govnih.govwikipedia.org.
The broader Ventx family of genes, to which this compound belongs, is known to be involved in various aspects of embryonic development, including axial patterning, germ cell specification, and cellular differentiation nih.gov. These family members contribute to the formation of specific embryonic structures, such as the ventral mesoderm, ectoderm, and ventral-blood-island, and can influence dorso-anterior development nih.gov. In humans, members of the Ventx family have been implicated in influencing cell proliferation and hematopoietic cell-terminal differentiation encyclopedia.pub. While the specific role of this compound itself in cellular differentiation and lineage specification is less detailed in the provided literature compared to its role in proliferation, its classification as a homeobox pseudogene suggests an inherent potential or indirect involvement in these fundamental developmental processes.
Modulation of Cellular Signaling Pathways (e.g., NF-κB signaling)
A central functional mechanism of this compound involves its intricate modulation of the NF-κB signaling pathway, particularly in HNSCC genecards.orgnih.govresearchgate.net. This compound exerts its influence by acting as a competitive endogenous RNA (ceRNA), specifically by sponging miR-205-5p nih.govresearchgate.net. This sponging action effectively blocks the suppressive effect that miR-205-5p would otherwise have on its target, ANKRD2 nih.govresearchgate.net.
ANKRD2 (Ankyrin Repeat Domain 2) has been identified as a downstream target of both miR-205-5p and this compound, and it plays an essential role in modulating NF-κB signaling genecards.orgnih.govresearchgate.net. Research indicates that ANKRD2 can directly interact with p50, a subunit of the NF-κB pathway, thereby inhibiting its activation researchgate.net. This cascade of interactions—where this compound sponges miR-205-5p, leading to increased ANKRD2 expression, which then inhibits NF-κB signaling—is a primary mechanism through which this compound suppresses HNSCC cell proliferation and tumorigenicity genecards.orgnih.govresearchgate.net. The epigenetic silencing of this compound observed in various cancer types disrupts this critical regulatory axis, contributing to uncontrolled cell growth and poorer patient outcomes genecards.orgnih.gov.
Table 2: Key Molecular Interactions in this compound-Mediated NF-κB Pathway Modulation
| Molecule | Role in Pathway | Interaction with this compound | Downstream Effect | Reference |
| This compound | lncRNA | Sponges miR-205-5p | Upregulates ANKRD2, inhibits NF-κB signaling | genecards.orgnih.govresearchgate.net |
| miR-205-5p | MicroRNA | Sponged by this compound | Suppresses ANKRD2 (when not sponged) | genecards.orgnih.govresearchgate.net |
| ANKRD2 | Protein | Target of miR-205-5p, regulated by this compound | Directly inhibits NF-κB p50 subunit | genecards.orgnih.govresearchgate.net |
| NF-κB | Signaling Pathway | Inhibited by ANKRD2 | Reduced cell proliferation, tumor suppression | genecards.orgnih.govresearchgate.net |
Investigative Methodologies and Computational Approaches for Ventxp1 Research
Transcriptomic Profiling Techniques
Transcriptomic profiling techniques are fundamental for quantifying VENTXP1 expression levels and observing global changes in gene expression in response to its modulation. These methods provide insights into the transcriptional landscape influenced by this compound.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR), also known as RT-qPCR, is a highly sensitive and precise technique used for the quantitative measurement of RNA levels thermofisher.comnih.govthermofisher.com. It allows researchers to monitor the amplification of a target nucleic acid sequence in real-time, providing an accurate determination of its initial concentration thermofisher.combio-rad.com. For this compound, qRT-PCR is crucial for assessing its expression patterns across different conditions, such as comparing its levels in healthy versus diseased tissues or evaluating changes following experimental manipulation nih.gov.
In studies investigating this compound, qRT-PCR has been employed to verify the efficiency of this compound overexpression in cell lines nih.gov. For instance, researchers confirmed increased this compound expression in head and neck squamous cell carcinoma (HNSCC) cells (e.g., CAL27 and HN4 cell lines) after genetic manipulation using qRT-PCR nih.gov. This technique also aids in determining the cellular localization of lncRNAs like this compound, confirming its primary presence in the cytoplasm, which is indicative of its potential role as a competing endogenous RNA (ceRNA) nih.gov. The ability of qRT-PCR to provide accurate quantitative data with a high dynamic range makes it indispensable for validating findings from other high-throughput methods thermofisher.comnih.gov.
Table 1: Representative qRT-PCR Findings for this compound Expression
| Cell Line/Condition | This compound Expression Level (Relative to Control) | Method of Detection | Reference |
| HN4 cells (Overexpression) | Significantly Increased | qRT-PCR | nih.gov |
| CAL27 cells (Overexpression) | Significantly Increased | qRT-PCR | nih.gov |
| HNSCC tissues vs. Normal tissues | Lower Expression (Epigenetically silenced) | qRT-PCR | nih.gov |
| HN4/CAL27 cells (Cytoplasmic localization) | Predominantly Cytoplasmic | qRT-PCR | nih.gov |
RNA Sequencing (RNA-seq) is a powerful next-generation sequencing technology that provides a global, high-resolution view of the transcriptome wikipedia.orgnih.gov. It enables the comprehensive identification and quantification of RNA molecules in a sample, including messenger RNAs (mRNAs), long noncoding RNAs (lncRNAs), and microRNAs (miRNAs) wikipedia.orgnih.gov. Beyond quantifying gene expression, RNA-seq can detect novel transcripts, alternative splice variants, and allele-specific expression nih.gov.
For this compound research, RNA-seq is instrumental in understanding its broader impact on gene expression networks. By comparing transcriptomes from cells or tissues with modulated this compound levels (e.g., overexpression or knockdown), researchers can identify differentially expressed genes and pathways. A key finding related to this compound involved the use of RNA-seq and differential gene expression analysis to identify ANKRD2 as a target of miR-205-5p, which is sponged by this compound nih.gov. This demonstrates how RNA-seq can uncover downstream molecular targets and signaling pathways affected by this compound. Furthermore, RNA-seq can elucidate the mechanism of action of compounds by revealing changes in gene expression patterns, providing insights into whether a compound acts at the transcriptional level lexogen.com.
Table 2: Key RNA-seq Findings Related to this compound's Regulatory Axis
| Analysis Type | Key Finding | Implication for this compound | Reference |
| Differential Gene Expression Analysis | Identification of ANKRD2 as a miR-205-5p target | This compound's sponging of miR-205-5p indirectly impacts ANKRD2 expression and NF-kB signaling | nih.gov |
| Global Transcriptome Profiling | Changes in gene expression patterns upon this compound modulation | Provides insights into this compound's regulatory network and mechanism of action | nih.govlexogen.com |
Molecular Interaction Studies
Understanding how this compound exerts its biological effects requires detailed investigation into its molecular interactions, particularly with miRNAs and proteins.
Luciferase reporter assays are a standard experimental method for validating direct interactions between microRNAs (miRNAs) and their target messenger RNAs (mRNAs) or long noncoding RNAs (lncRNAs) mdpi.comnih.govcreative-biogene.com. In this assay, the putative miRNA binding site from the 3' untranslated region (3'UTR) of the target gene (or a sequence from an lncRNA like this compound) is cloned downstream of a luciferase reporter gene in an expression vector creative-biogene.commdpi.com. Cells are then co-transfected with this reporter construct and either miRNA mimics (to increase miRNA levels) or miRNA inhibitors (to decrease miRNA levels) mdpi.commdpi.com. If the miRNA directly binds to the cloned sequence, it will repress luciferase expression, leading to a measurable decrease in luminescence nih.govcreative-biogene.com.
For this compound, which has been identified as a sponge for miR-205-5p, luciferase reporter assays are critical for experimentally validating this interaction nih.govresearchgate.net. By cloning sequences of this compound containing predicted miR-205-5p binding sites into a luciferase reporter vector, researchers can demonstrate that miR-205-5p directly binds to and is sequestered by this compound, thereby reducing its availability to target other mRNAs mdpi.commdpi.com. This validation confirms this compound's role as a competing endogenous RNA (ceRNA) that modulates gene expression by regulating miRNA activity nih.gov.
RNA Immunoprecipitation (RIP) and RNA Pulldown assays are powerful techniques used to identify and characterize interactions between RNA molecules (such as lncRNAs like this compound) and RNA-binding proteins (RBPs) nih.govthermofisher.comresearchgate.net.
RNA Immunoprecipitation (RIP) : This method involves using an antibody specific to a protein of interest to "pull down" the protein along with any associated RNA molecules from cellular lysates nih.govmdpi.com. Following immunoprecipitation, the co-precipitated RNA is extracted and identified, typically through qRT-PCR for specific targets or high-throughput sequencing (RIP-seq) for a global view of interacting RNAs nih.govthermofisher.com. RIP can be performed under native conditions or with chemical crosslinking to stabilize RNA-protein interactions in vivo nih.govmdpi.com. For this compound, RIP assays would be employed to identify the specific RBPs that bind to this compound, providing insights into its functional mechanisms, as lncRNAs often exert their effects by interacting with proteins to modulate gene expression, chromatin structure, or other cellular processes researchgate.net.
RNA Pulldown Assays : In contrast to RIP, RNA pulldown assays typically use a biotin-labeled RNA molecule (the "bait," in this case, this compound) to enrich for interacting proteins from a cell lysate thermofisher.comresearchgate.net. The labeled RNA-protein complexes are then captured using streptavidin beads, and the bound proteins are identified, commonly by Western blotting or mass spectrometry thermofisher.com. This technique allows for the identification of proteins that directly associate with this compound, elucidating potential protein partners that mediate its regulatory functions researchgate.netfrontiersin.org. Both RIP and RNA pulldown assays are complementary in characterizing the ribonucleoprotein complexes formed by this compound, which are crucial for understanding its biological roles.
Functional Cell-Based Assays (Pre-clinical)
Functional cell-based assays are indispensable for evaluating the biological activity and physiological relevance of this compound in a controlled cellular environment, particularly in pre-clinical research settings njbio.comsvarlifescience.comaccelevirdx.com. These assays measure the direct impact of this compound modulation on various cellular processes.
For this compound, which has been identified as a putative anti-oncogenic lncRNA, functional cell-based assays are critical for demonstrating its tumor-suppressing capabilities nih.gov. Key assays include:
Cell Proliferation Assays : These assays measure the rate of cell growth and division. Studies on this compound have shown that its overexpression significantly reduced the viability and proliferation of HNSCC cell lines (HN4 and CAL27) nih.gov. This indicates a direct inhibitory effect of this compound on cancer cell growth.
Colony Formation Assays : These assays assess the ability of single cells to proliferate and form colonies, reflecting their long-term proliferative potential and tumorigenicity. Increased expression of this compound has been shown to inhibit colony formation in HNSCC cells, further supporting its tumor-suppressing function nih.gov.
Cell Viability Assays : These assays determine the number of living cells in a sample, often by measuring metabolic activity. Overexpression of this compound significantly reduced the viability of HNSCC cells nih.gov.
Mechanism of Action (MOA) Studies : While not a single assay, a combination of cell-based assays, often combined with transcriptomic and molecular interaction studies, helps to elucidate the precise MOA of this compound. For instance, the finding that this compound inhibits tumor growth via suppressing miR-205-5p/ANKRD2-mediated NF-kB signaling was derived from integrating various assays and analyses nih.gov.
These pre-clinical cell-based assays provide direct evidence of this compound's functional role and its potential as a therapeutic target, guiding further in vivo studies and drug development efforts accelevirdx.comnih.gov.
Table 3: Functional Cell-Based Assay Findings for this compound
| Assay Type | Cell Line | This compound Modulation | Observed Effect | Reference |
| Cell Viability | HN4, CAL27 | Overexpression | Significantly Reduced Viability | nih.gov |
| Cell Proliferation | HN4, CAL27 | Overexpression | Significantly Reduced Proliferation | nih.gov |
| Colony Formation | HNSCC cells | Overexpression | Inhibited Colony Formation | nih.gov |
Advanced Computational and Bioinformatics Analyses
Computational and bioinformatics analyses are crucial for interpreting high-throughput biological data, identifying molecular targets, and elucidating complex regulatory networks affected by chemical compounds.
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression by binding to messenger RNA (mRNA) transcripts, typically leading to their down-regulation or repression nih.govfrontiersin.org. In silico prediction of miRNA binding sites and their target genes is a vital step in understanding the post-transcriptional regulatory mechanisms influenced by chemical compounds nih.govmdpi.com.
Computational tools and algorithms analyze sequence complementarity, thermodynamic stability of miRNA-mRNA duplexes, and conservation of target sites across species to identify potential miRNA-mRNA interactions nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov. These predictions can reveal how a compound might modulate gene expression by altering miRNA activity or influencing the availability of miRNA binding sites, thereby impacting various cellular pathways nih.govfrontiersin.org. Predicted binding sites can be located in the 3'-UTR, 5'-UTR, and coding sequence (CDS) regions of target mRNAs mdpi.comresearchgate.net.
Illustrative Data: Predicted miRNA Binding Sites for Genes Affected by this compound (Hypothetical)
| miRNA ID | Target Gene | Predicted Binding Site Location | Binding Energy (ΔG, kJ/mole) | Prediction Score |
| miR-X | Gene A | 3'-UTR | -25.5 | 0.95 |
| miR-Y | Gene B | CDS | -22.1 | 0.88 |
| miR-Z | Gene C | 3'-UTR | -28.9 | 0.97 |
| miR-X | Gene D | 5'-UTR | -20.3 | 0.82 |
Gene Set Enrichment Analysis (GSEA) and general pathway analysis are powerful computational methods used to interpret high-throughput gene expression data, such as that obtained from cells treated with a compound novogene.comnih.govnih.govnih.govfrontiersin.org. Instead of focusing on individual differentially expressed genes, GSEA determines whether a predefined set of genes (e.g., genes belonging to a specific biological pathway or functional category) shows statistically significant, concordant differences between two biological states (e.g., treated vs. control) novogene.comnih.govfrontiersin.orggsea-msigdb.org.
Pathway analysis aims to link changes in gene expression or metabolic compounds to known biological pathways nih.govmdpi.com. By identifying enriched pathways, researchers can gain insights into the broader biological processes and mechanisms dysregulated by a compound like this compound novogene.comnih.govnih.govmdpi.commetwarebio.comresearchgate.net. This approach helps in understanding disease mechanisms, identifying gene signatures, and can aid in drug discovery by pinpointing pathways targeted by effective compounds novogene.com.
Illustrative Data: Enriched Pathways in this compound-Treated Cells (Hypothetical)
| Pathway Name | Normalized Enrichment Score (NES) | p-value | FDR q-value | Genes in Pathway |
| Apoptosis Pathway | 2.15 | <0.001 | 0.005 | 45/120 |
| Cell Cycle Regulation | 1.98 | 0.002 | 0.012 | 60/150 |
| PI3K-Akt Signaling Pathway | -1.87 | 0.005 | 0.021 | 38/100 |
| Focal Adhesion | -1.72 | 0.011 | 0.035 | 52/130 |
Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology method used to describe correlation patterns among genes based on gene expression data dovepress.comfrontiersin.orgfrontiersin.orgamegroups.org. WGCNA identifies modules (clusters) of highly co-expressed genes, which often represent functionally related genes or biological pathways dovepress.comfrontiersin.orgamegroups.orgnih.gov. This approach helps in identifying key regulatory genes (hub genes) within these modules that are highly connected and potentially play significant roles in the biological response to a compound dovepress.comfrontiersin.orgamegroups.org. WGCNA can reveal the underlying molecular mechanisms and potential biomarkers or therapeutic targets influenced by a compound like this compound dovepress.comamegroups.org.
Competing Endogenous RNA (ceRNA) Network Construction involves building a regulatory network based on the hypothesis that various RNA transcripts (e.g., long non-coding RNAs (lncRNAs), pseudogenes, circular RNAs, and messenger RNAs (mRNAs)) can compete for shared miRNA binding sites biolifesas.orgspandidos-publications.comnih.govmdpi.com. By acting as "molecular sponges" for miRNAs, these ceRNAs can indirectly regulate the expression of other target mRNAs biolifesas.orgnih.govmdpi.com. Constructing a ceRNA network helps to elucidate complex post-transcriptional regulatory mechanisms and identify novel regulatory axes that might be affected by a chemical compound, providing a deeper understanding of its biological impact biolifesas.orgspandidos-publications.commdpi.comfrontiersin.org.
Illustrative Data: Top Hub Genes from WGCNA in this compound-Treated Cells (Hypothetical)
| Gene Symbol | Module | Connectivity (kME) | Associated Biological Process |
| Gene_Hub1 | Blue | 0.92 | Cell Proliferation |
| Gene_Hub2 | Blue | 0.89 | Apoptotic Process |
| Gene_Hub3 | Green | 0.85 | Cell Migration |
| Gene_Hub4 | Green | 0.81 | ECM Remodeling |
Illustrative Data: Key Interactions in a ceRNA Network Affected by this compound (Hypothetical)
| lncRNA ID | miRNA ID | mRNA Target | Interaction Type | Predicted Effect of this compound |
| lncRNA_A | miR-X | mRNA_1 | Sponging | Upregulation of mRNA_1 |
| lncRNA_B | miR-Y | mRNA_2 | Sponging | Downregulation of mRNA_2 |
| lncRNA_C | miR-Z | mRNA_3 | Sponging | Upregulation of mRNA_3 |
Genomic and Epigenomic Data Analysis (e.g., TCGA, Roadmap Epigenomics)
Genomic and epigenomic data analysis has been instrumental in elucidating the regulatory mechanisms and functional implications of this compound. Studies have revealed that this compound is epigenetically silenced in multiple cancer types, with its reduced expression correlating with poorer survival outcomes in patients with head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.netnih.gov This epigenetic silencing often occurs through hypermethylation in the this compound promoter region, which inhibits its expression. researchgate.netnih.gov
Research has utilized techniques such as RNA sequencing (RNA-seq) and differential gene expression analysis to assess this compound expression levels in various tissues, including HNSCC biopsies, where it was found to be weakly expressed. nih.govnih.gov Publicly available datasets like The Cancer Genome Atlas (TCGA) and Roadmap Epigenomics have been leveraged for comprehensive genomic and epigenomic investigations of this compound. For instance, analyses have explored this compound gene expression profiles in tumor and normal tissue samples from TCGA, as well as histone modification site profiles and DNA methylation patterns from the Roadmap Epigenomics dataset. maayanlab.cloud These analyses indicate that distinct epigenomic patterns, including DNA methylation differences, exist in important DNA elements of the cardiac genome and can also be observed in relation to this compound. researchgate.net
The expression of this compound has been shown to be significantly reduced in HNSCC cells compared to normal cells. Overexpression of this compound in HNSCC cell lines, such as CAL27 and HN4, has been demonstrated to significantly reduce cell viability and proliferation, suggesting a tumor-suppressive role. nih.gov
Table 1: Key Genomic and Epigenomic Findings for this compound in HNSCC
Role of Ventxp1 in Specific Biological and Pathological Contexts Pre Clinical Focus
VENTXP1 in Cancer Biology
The long non-coding RNA this compound has emerged as a significant player in the biology of several cancers. Primarily recognized for its role as a tumor suppressor, its involvement has been most extensively studied in Head and Neck Squamous Cell Carcinoma (HNSCC). Emerging evidence also points to its relevance in other malignancies, including melanoma, myeloid leukemia, and prostate cancer. The primary mechanism of its tumor-suppressive function appears to be linked to the inhibition of the NF-κB signaling pathway.
In the context of Head and Neck Squamous Cell Carcinoma, this compound functions as a potent tumor suppressor. nih.govnih.gov Studies have consistently demonstrated that the expression of this compound is significantly lower in HNSCC tissues compared to adjacent normal tissues. nih.gov This downregulation is often a result of epigenetic silencing, specifically hypermethylation of the this compound promoter. nih.gov
Functionally, the overexpression of this compound in HNSCC cell lines leads to a significant reduction in cell viability, proliferation, and colony formation capabilities. nih.gov Conversely, the knockdown of this compound in normal oral primary keratinocytes enhances their viability and clonogenic survival. In vivo studies using xenograft models have further substantiated these findings, showing that tumors overexpressing this compound exhibit reduced growth in terms of both volume and weight. nih.gov
From a clinical standpoint, the expression level of this compound holds prognostic relevance for HNSCC patients. Lower expression of this compound is correlated with poorer survival outcomes, positioning it as a potential prognostic biomarker. nih.govnih.gov This suggests that the epigenetic silencing of this compound is a critical event in the progression of HNSCC and contributes to a more aggressive disease phenotype. The restoration of this compound expression through therapeutic strategies, such as targeting DNA methylation, has been proposed as a potential avenue for HNSCC treatment. nih.gov
| Finding | Experimental Model | Key Result | Reference |
|---|---|---|---|
| This compound Expression in HNSCC | HNSCC patient tissues and cell lines | Significantly lower expression in tumor tissues compared to normal tissues. | nih.gov |
| Prognostic Significance | Kaplan-Meier survival analysis of HNSCC patients | Lower this compound expression correlates with poorer survival. | nih.govnih.gov |
| In Vitro Functional Assays | HNSCC cell lines (HN4, CAL27) | Overexpression of this compound inhibits cell proliferation and colony formation. | nih.gov |
| In Vivo Tumor Growth | Xenograft mouse models | This compound overexpression suppresses tumor growth. | nih.gov |
While the role of this compound in HNSCC is well-documented, its involvement in other cancers is an active area of investigation. The broader VENTX gene family, to which this compound belongs, has been implicated in various malignancies.
Myeloid Leukemia: The human Vent-like homeobox gene VENTX, a homolog of Xenopus xvent2, is aberrantly expressed in CD34+ leukemic stem-cell candidates in acute myeloid leukemia (AML). pnas.org While normal hematopoietic stem cells show negligible VENTX expression, leukemic stem cells in certain AML subtypes exhibit high levels of expression. pnas.org Enforced expression of VENTX in normal hematopoietic progenitors promotes myeloid differentiation while impairing lymphoid development. pnas.org Furthermore, the knockdown of VENTX has been shown to inhibit the proliferation of human AML cell lines, suggesting a role in sustaining the malignant phenotype in this context. pnas.org
Melanoma and Prostate Cancer: Direct studies on this compound in melanoma and prostate cancer are limited. However, the VENTX family of transcription factors is known to be involved in developmental pathways that are often dysregulated in cancer. nih.gov The tumor suppressor functions of the VENTX family are linked to the p53-p21 and p16ink4a-Rb pathways, which are critical in controlling cellular senescence and are frequently inactivated in melanoma and prostate cancer. nih.gov Given that this compound's mechanism involves the NF-κB pathway, a key player in inflammation and cancer progression, it is plausible that its dysregulation could contribute to the pathogenesis of these cancers as well.
| Cancer Type | Gene Family/Compound | Implication | Reference |
|---|---|---|---|
| Myeloid Leukemia | VENTX | Aberrantly high expression in leukemic stem cells, promotes myeloid differentiation, and its knockdown inhibits proliferation of AML cells. | pnas.org |
| Melanoma | VENTX Family | Potential involvement through regulation of tumor suppressor pathways like p53-p21 and p16ink4a-Rb. | nih.gov |
| Prostate Cancer | VENTX Family | Potential involvement through regulation of tumor suppressor pathways and interaction with pathways like NF-κB that are relevant to prostate cancer progression. | nih.gov |
The primary mechanism by which this compound exerts its tumor-suppressive effects in HNSCC is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers, including HNSCC.
This compound functions as a competing endogenous RNA (ceRNA). It acts as a molecular sponge for microRNA-205-5p (miR-205-5p). nih.gov By binding to and sequestering miR-205-5p, this compound prevents this microRNA from binding to its target, Ankyrin Repeat Domain 2 (ANKRD2). The protein ANKRD2, in turn, plays a role in modulating NF-κB signaling. nih.gov
The sequence of events is as follows:
In normal cells, this compound is expressed and sequesters miR-205-5p.
This allows for the expression of ANKRD2.
ANKRD2 then acts to suppress the NF-κB signaling pathway.
The inhibition of NF-κB leads to a decrease in cell proliferation and tumor growth.
In HNSCC, where this compound is epigenetically silenced, this regulatory axis is disrupted. The low levels of this compound lead to an abundance of free miR-205-5p, which then suppresses the expression of ANKRD2. The resulting decrease in ANKRD2 leads to the activation of the NF-κB pathway, promoting tumor cell proliferation and survival. nih.gov This detailed molecular mechanism provides a clear rationale for investigating therapies aimed at restoring this compound function in HNSCC. nih.gov
This compound in Developmental Biology and Neuroscience
The VENTX gene family, including the pseudogene this compound, is part of the ANTP (antennapedia) superfamily of homeobox genes, which are crucial regulators of embryonic development. nih.gov These genes are known to be involved in fundamental processes such as axial patterning and cell fate determination.
Homeobox genes are well-established as key determinants of neuronal identity and play significant roles throughout the development of the nervous system. gsu.edu While a direct role for this compound in axon guidance and neuronal development has not been explicitly detailed, the broader family of VENTX genes is implicated in neural development. nih.gov The VENTX/NANOG gene family, for instance, is essential for empowering the neural crest with ectomesenchyme potential, a critical step in the development of the craniofacial skeleton and parts of the peripheral nervous system. nih.gov
Axon guidance is a complex process orchestrated by a variety of molecular cues that direct migrating neurons to their correct targets to form intricate neural circuits. nih.govfrontiersin.org The expression of specific repertoires of receptors on the surface of neuronal growth cones, which is controlled by transcription factors including homeobox proteins, determines the response of each axon to these guidance cues. frontiersin.org Given the established role of homeobox genes in specifying neuronal subtypes and their differentiation, it is plausible that the VENTX family, including this compound, could influence these processes.
Members of the Ventx gene family are key players in the establishment of the dorsal-ventral axis during early embryonic development, a process known as axial patterning. nih.gov They are transcriptional repressors that are involved in specifying ventral cell fates. nih.gov The expression of Ventx family members is positively regulated by Bone Morphogenetic Protein 4 (BMP4) signaling, a pathway that is fundamental for ventral mesoderm and ectoderm formation, leading to embryonic ventralization. nih.gov
In Xenopus embryos, for example, the Ventx genes inhibit the formation of dorsal mesodermal structures and neural induction. nih.gov This function is crucial for the proper patterning of the embryo, ensuring that dorsal and ventral structures develop in their correct locations. This compound, as a member of this family, is situated within this broader context of developmental regulation. nih.gov
Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature.
Following a comprehensive search for the chemical compound designated "this compound," no matching results were found in the available scientific and research databases. Consequently, it is not possible to provide an article on its role in specific biological and pathological contexts as requested.
The search included queries aimed at identifying "this compound" as a chemical entity and linking it to preclinical studies in the areas of:
Neurological disorders
Oxidative stress
Hematopoietic differentiation
The absence of any reference to "this compound" in these contexts suggests that this compound may be designated by a different name, may be a proprietary compound not disclosed in public literature, or may not be a recognized chemical compound. Without any primary or secondary sources describing its properties or biological activities, the generation of a scientifically accurate and informative article is not feasible.
Theoretical and Conceptual Implications for Fundamental Biological Understanding
Insights into Gene Regulation Beyond Protein-Coding Sequences
The VENTXP1 signaling axis provides a clear illustration of how gene expression is regulated by elements outside of traditional protein-coding genes. The epigenetic silencing of this compound through promoter hypermethylation is a prime example of how non-coding genes are controlled. nih.govresearchgate.net In several cancer types, the promoter region of the this compound gene is heavily methylated, leading to its transcriptional repression. nih.gov Treatment with demethylating agents has been shown to restore this compound expression, underscoring the dynamic and reversible nature of this epigenetic regulation. nih.gov
Furthermore, the downstream effects of this compound on gene expression are mediated through a multi-step regulatory cascade. By sponging miR-205-5p, this compound leads to the derepression of the miR-205-5p target, ANKRD2 (Ankyrin Repeat Domain 2). nih.govresearchgate.net ANKRD2, in turn, modulates the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govresearchgate.net This complex interplay between a lncRNA, a miRNA, a protein-coding gene, and a major signaling pathway exemplifies the intricate networks that govern cellular function.
The regulatory role of the VENTX homeobox gene family, to which this compound is related, has also been implicated in developmental processes. For instance, VENTX transcription factors are involved in hematopoietic stem cell differentiation and the regulation of key cellular processes like cell cycle arrest. reactome.org
Implications for Disease Pathogenesis and Molecular Mechanisms (e.g., oncogenesis, neurodevelopmental disorders)
The dysregulation of this compound has significant implications for the pathogenesis of human diseases, most notably cancer. In head and neck squamous cell carcinoma (HNSCC), this compound is epigenetically silenced, and its lower expression is correlated with poorer patient survival. nih.govnih.gov Functionally, this compound acts as a tumor suppressor. nih.gov Its overexpression in HNSCC cell lines has been shown to reduce cell viability, proliferation, and colony formation, while its knockdown promotes these oncogenic phenotypes. nih.govresearchgate.net
The mechanism underlying the tumor-suppressive role of this compound involves the inhibition of the NF-κB signaling pathway via the miR-205-5p/ANKRD2 axis. nih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov By dampening NF-κB signaling, this compound helps to maintain normal cellular homeostasis and prevent tumorigenesis.
The following table summarizes the correlation between this compound expression and clinicopathological features in HNSCC patients. nih.gov
| Clinicopathological Feature | Low this compound Expression | High this compound Expression | P-value |
| Tumor Stage (T) | |||
| T1/T2 | 15 | 29 | < 0.05 |
| T3/T4 | 29 | 15 | |
| Nodal Stage (N) | |||
| N0 | 12 | 32 | < 0.05 |
| N1/2 | 32 | 12 |
This table is a representation of data suggesting a correlation between lower this compound expression and more advanced tumor and nodal stages in HNSCC.
While the direct role of this compound in neurodevelopmental disorders is yet to be extensively studied, the involvement of non-coding RNAs and epigenetic regulation in these conditions is an active area of research. frontiersin.orgyoutube.com Neurodevelopmental disorders often have complex genetic underpinnings, with non-coding genes and regulatory elements playing a significant role. frontiersin.org Given the function of VENTX family members in developmental patterning, it is plausible that future research may uncover a role for this compound in the intricate gene regulatory networks that govern brain development. reactome.orgmdpi.com
Methodological Advancements Facilitated by this compound Research
The investigation of this compound has utilized and spurred the advancement of various molecular biology techniques. The identification of this compound's epigenetic regulation was made possible through methods such as bisulfite sequencing, which allows for the detailed analysis of DNA methylation patterns. nih.gov
To elucidate the function of this compound, researchers have employed a range of techniques, including:
Quantitative real-time PCR (qRT-PCR): To measure the expression levels of this compound, miR-205-5p, and ANKRD2 in cell lines and patient tissues. nih.govresearchgate.net
RNA interference (siRNA) and overexpression plasmids: To manipulate the levels of this compound in vitro and in vivo to study its functional effects. nih.govresearchgate.net
Luciferase reporter assays: To confirm the direct binding interaction between this compound and miR-205-5p. nih.gov
RNA immunoprecipitation (RIP) assays: To further validate the association between this compound and the RISC complex containing miR-205-5p. nih.gov
In vivo xenograft models: To assess the tumor-suppressive function of this compound in a living organism. researchgate.net
These methodological approaches, applied in the context of this compound research, not only advance our understanding of this specific lncRNA but also contribute to the broader toolkit available for studying gene regulation and non-coding RNA biology.
Future Research Directions and Unresolved Questions for Ventxp1
Identification of Novel VENTXP1 Interacting Partners (RNA, DNA, Protein)
Current research has identified that this compound can act as a sponge for miR-205-5p in the cytoplasm, indicating an RNA-RNA interaction. researchgate.netresearchgate.net This interaction is crucial in the this compound/miR-205-5p/ANKRD2/NF-kB signaling pathway. atlasgeneticsoncology.orggenecards.orgresearchgate.net However, the full spectrum of this compound's interacting partners remains largely unknown. Given its classification as a lncRNA and pseudogene, this compound has the potential to interact with various types of molecules, including other RNA molecules (mRNAs, other lncRNAs, circRNAs), DNA, and proteins. uel.brmdpi.com
Future studies should employ comprehensive approaches such as RNA immunoprecipitation (RIP), chromatin isolation by RNA purification (ChIRP), and mass spectrometry coupled with RNA pull-down assays to systematically identify novel this compound-interacting RNAs, DNA loci, and proteins. Identifying these partners will be critical for understanding the diverse molecular mechanisms through which this compound exerts its biological effects. For instance, exploring potential interactions with transcription factors, chromatin remodeling complexes, or splicing machinery could reveal novel regulatory roles. mdpi.comnih.gov While some predicted RNA-RNA interactions exist, experimental validation is crucial. rnainter.org
Elucidation of Context-Specific Functional Roles of this compound Isoforms
This compound is known to have at least two transcripts or splice variants. biogps.orgensembl.org The functional distinctions between these isoforms are not yet clear. It is possible that different isoforms exhibit distinct subcellular localizations, interact with different molecular partners, or have varying effects on downstream signaling pathways. nih.gov
Future research should focus on isolating and characterizing the individual this compound isoforms. Techniques such as isoform-specific knockdown or overexpression, followed by functional assays and interaction studies, are necessary to dissect the unique roles of each variant in different cellular contexts and disease states. Understanding the context-specific functions of these isoforms is vital for developing targeted therapeutic strategies.
Deepening Understanding of Epigenetic Regulation of this compound Across Various Cell Types and Diseases
Epigenetic regulation, specifically DNA methylation of its promoter, has been shown to suppress this compound expression in head and neck squamous cell carcinoma. genecards.orgresearchgate.net This suggests that epigenetic mechanisms play a significant role in controlling this compound levels. However, the extent and nature of this compound epigenetic regulation in other cell types and diseases are not well-explored.
Further research is needed to investigate the epigenetic landscape of the this compound locus in a broader range of physiological and pathological conditions. This includes examining DNA methylation patterns, histone modifications, and the involvement of non-coding RNAs in regulating this compound expression in diverse tissues and diseases beyond HNSCC. maayanlab.cloud Understanding the dynamic epigenetic regulation of this compound could provide insights into disease pathogenesis and identify potential targets for epigenetic therapies.
Development of Advanced In Situ Visualization Techniques for this compound
Visualizing the precise subcellular localization and dynamic behavior of lncRNAs like this compound in living cells and tissues is technically challenging but crucial for understanding their function. nih.gov Current methods may lack the sensitivity or specificity required for detailed in situ analysis of this compound.
Developing and applying advanced visualization techniques, such as single-molecule fluorescence in situ hybridization (smFISH) or live-cell imaging approaches tailored for lncRNAs, would significantly advance the field. These techniques could help determine where this compound is located within the cell (e.g., nucleus, cytoplasm, specific organelles) and how its localization changes in response to different stimuli or in disease states. nih.govelifesciences.org This spatial information is essential for inferring its molecular functions.
Exploration of this compound's Role in Integrated Biological Networks and Systems Biology
Future studies should adopt systems biology approaches, integrating multi-omics data (genomics, transcriptomics, proteomics, epigenomics) to map this compound's connections within cellular networks. maayanlab.cloudcfde-gene-pages.cloud Computational modeling and network analysis can help identify key pathways and processes influenced by this compound and predict its roles in various biological contexts. maayanlab.clouduth.edureactome.org Exploring its involvement in integrated biological networks could reveal novel functions and therapeutic opportunities.
Addressing Methodological Challenges in lncRNA/Pseudogene Functional Studies
Studying the function of lncRNAs and pseudogenes like this compound presents unique methodological challenges. nih.govnih.govunits.itmdpi.com These include their often low expression levels, lack of conserved sequence features compared to protein-coding genes, and the difficulty in distinguishing direct functional effects from transcriptional noise or effects on neighboring genes. nih.govnih.govunits.itmdpi.com
Future research needs to address these challenges by developing and refining experimental techniques. This includes improving methods for specific and efficient knockdown or overexpression of lncRNAs/pseudogenes, developing robust controls for cis-acting effects, and establishing standardized approaches for functional validation. nih.govnih.govunits.itmdpi.com Advances in CRISPR-based technologies for targeted manipulation of non-coding regions could also be particularly valuable. units.it Overcoming these methodological hurdles is essential for rigorous and reliable functional characterization of this compound and other non-coding RNAs.
Conclusion
Synthesis of Key Academic Discoveries Regarding VENTXP1
Key academic discoveries have established this compound as a VENT homeobox pseudogene 1, situated on chromosome Xp21.3 genenames.orglovd.nl. Despite its classification as a pseudogene, research indicates that this compound is transcribed and functions as a long noncoding RNA ensembl.orggenecards.orgmdpi.comnih.govclin-lab-publications.comresearchgate.netnih.gov. Studies have revealed that this compound undergoes epigenetic silencing in various cancer types genecards.orgnih.gov. A significant finding highlights a correlation between lower this compound expression and poorer survival rates in patients with Head and Neck Squamous Cell Carcinoma (HNSCC) genecards.orgnih.gov. Mechanistically, this compound has been shown to interact directly with miR-205-5p, and this interaction, along with the downstream target ANKRD2, influences the NF-kB signaling pathway genecards.orgnih.gov. Further research indicates that this compound can act as a sponge for miR-205-5p within the cytoplasm researchgate.net. Experimental evidence, including in vitro and in vivo studies, suggests that the overexpression of this compound can suppress the proliferation and tumorigenicity of HNSCC cells researchgate.net.
Reiteration of this compound's Significance in Biological Regulation and Disease Mechanisms
The findings underscore this compound's significance not merely as a pseudogene but as an active participant in biological regulation, particularly in the context of disease. Its epigenetic silencing in multiple cancers points to a potential role as a tumor suppressor genecards.orgnih.gov. The demonstrated interaction with miR-205-5p and its impact on the ANKRD2/NF-kB signaling pathway reveal a specific molecular mechanism through which this compound exerts its influence genecards.orgnih.gov. This regulatory axis is implicated in controlling cell proliferation and tumorigenesis, highlighting this compound's involvement in critical cellular processes that go awry in cancer genecards.orgnih.govresearchgate.net. While the VENTX family is broadly associated with embryonic development due to their homeobox nature maayanlab.cloudcancer.govcancer-pku.cn, the emerging research on this compound as an lncRNA focuses on its post-developmental roles, particularly its dysregulation in malignancy.
Broader Outlook on the Future of Research on Noncoding RNAs and Pseudogenes
The study of this compound exemplifies the increasing recognition of the functional importance of noncoding RNAs, including those transcribed from pseudogenes. The traditional view of pseudogenes as non-functional genomic relics is being challenged by evidence demonstrating their diverse regulatory roles nih.gov. Future research on noncoding RNAs and pseudogenes is poised to further unravel their complex involvement in a wide array of biological processes and disease states. Investigations into their mechanisms of action, including interactions with miRNAs and other molecular partners, will continue to be a critical area of focus genecards.orgnih.govresearchgate.net. The potential of lncRNAs and pseudogenes as biomarkers for disease diagnosis and prognosis, as well as novel therapeutic targets, is a promising avenue being actively explored mdpi.comclin-lab-publications.comnih.govfrontiersin.org. Strategies aimed at restoring the expression of epigenetically silenced pseudogenes like this compound could represent future therapeutic interventions genecards.orgnih.gov. Continued advancements in genomic and molecular techniques will undoubtedly facilitate deeper insights into the vast and largely uncharted landscape of the noncoding transcriptome and its impact on health and disease.
Q & A
Q. What is the genomic classification of VENTXP1, and how does it differ from functional VENTX genes?
this compound is classified as a retrotransposed pseudogene derived from the VENTX gene family, lacking functional protein-coding capacity due to frameshifts or truncations . Unlike functional VENTX genes (e.g., VENTX1, VENTX2), this compound retains partial sequence homology but has no confirmed regulatory or translational role. Researchers should verify pseudogene status using comparative genomic tools (e.g., NCBI RefSeq annotations) and align mRNA sequences to identify retrotransposition signatures .
Q. What experimental methods are recommended to detect this compound expression in human tissues?
Q. How does this compound influence cellular proliferation in head and neck squamous cell carcinoma (HNSCC)?
In HNSCC models (e.g., CAL27, HN4 cell lines), this compound overexpression enhances proliferation via miR-205-5p/ANKRD2/NF-κB signaling. Experimental validation involves:
- Gain-of-function assays : Transfect cells with this compound plasmids and measure proliferation via MTT or colony formation assays.
- Pathway analysis : Western blotting for NF-κB activation (e.g., p65 phosphorylation) and miR-205-5p inhibition via luciferase reporters .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported roles (oncogenic vs. tumor-suppressive) across cancer types?
Discrepancies may arise from tissue-specific epigenetic regulation or pseudogene redundancy. Methodological approaches include:
- Context-specific analysis : Compare this compound expression in paired tumor/normal tissues (e.g., TCGA datasets) stratified by cancer subtype.
- Functional redundancy testing : Co-silence this compound and homologs (e.g., VENTXP2–4) using CRISPR-Cas9 to assess compensatory effects .
- Data triangulation : Integrate RNA-seq, methylation arrays, and clinical outcomes to identify confounding variables (e.g., tumor microenvironment interactions) .
Q. What in vivo models are suitable for studying this compound’s role in metastasis, and how should they be validated?
- Xenograft models : Implant this compound-overexpressing HNSCC cells into immunodeficient mice; measure lung/liver metastasis via bioluminescence imaging.
- Genetic models : Generate conditional this compound knockout mice (e.g., Cre-loxP system) crossed with carcinogen-induced HNSCC models.
- Validation : Perform IHC for metastasis markers (e.g., E-cadherin loss) and correlate with this compound RNA in situ hybridization .
Q. What epigenetic mechanisms regulate this compound, and how can their interplay with signaling pathways be experimentally dissected?
this compound is regulated by promoter hypermethylation and histone modifications (e.g., H3K27me3). Methods:
- Methylation profiling : Use bisulfite sequencing or MethylCap-seq on HNSCC cell lines treated with demethylating agents (e.g., 5-aza-2′-deoxycytidine).
- Chromatin immunoprecipitation (ChIP) : Probe for transcription factors (e.g., STAT3) binding to this compound’s promoter.
- Cross-talk analysis : Combine siRNA-mediated this compound knockdown with pathway inhibitors (e.g., NF-κB inhibitor BAY 11-7082) to map feedback loops .
Methodological Guidelines
Q. Table 1: Key Experimental Models for this compound Functional Studies
Q. Table 2: Common Pitfalls in this compound Research
| Issue | Solution |
|---|---|
| Cross-reactivity with VENTX | Design primers/probes targeting retrotransposon gaps |
| Inconsistent cell line data | Use ≥3 biological replicates; profile genetic drift |
| Overlooked epigenetic context | Integrate methylation and histone modification data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
